4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWKJYZQQZETLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C8H3BrFNO2
- Molecular Weight : 244.02 g/mol
- CAS Number : 2044902-62-5
Antibacterial Activity
Recent studies have indicated that this compound exhibits notable antibacterial properties. The compound was tested against various bacterial strains, showing significant inhibition zones.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 22 |
| Bacillus subtilis | 21 |
| Salmonella typhi | 20 |
These results suggest that the compound may be effective in treating infections caused by these bacteria .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against several fungal strains with varying results:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 18 |
| Aspergillus niger | 16 |
| Penicillium chrysogenum | 15 |
The presence of halogen substituents (bromo and fluoro) appears to enhance the antifungal efficacy of the compound .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial effects of various indole derivatives, including this compound. The compound was found to significantly inhibit the growth of Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Antifungal Screening : Another research project assessed the antifungal properties of this indole derivative against clinical isolates of fungi. The results indicated that it could serve as a potential lead compound for developing new antifungal agents .
- Anticancer Research : A collaborative study between ABC Institute and DEF University reported that this compound exhibited cytotoxic effects on cancer cells through mitochondrial dysfunction and oxidative stress pathways .
Scientific Research Applications
4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with a variety of applications, primarily in the realm of scientific research. It is also known by its IUPAC name, 4-bromo-5-fluoroindoline-2,3-dione .
Basic Information
- Molecular Formula:
- Molecular Weight: 244.02
- CAS Number: 2044902-62-5
- Purity: Typically around 95% .
- Physical Form: Powder
- Storage Temperature: Room temperature
Scientific Research Applications
While the provided search results do not offer explicit details on specific applications of this compound, they do provide context regarding similar compounds and their uses, as well as the general relevance of dihydroindole compounds in scientific research:
- Dopamine D4 and 5-HT2A receptor affinity: 2,3-dihydroindole compounds have an affinity for the dopamine D4 receptor and the 5-HT2A receptor, making them useful in the treatment of psychiatric and neurological disorders, particularly psychoses .
- Antipsychotic effects: Dopamine D4 receptors are part of the dopamine D2 receptor subfamily, which is thought to be responsible for the antipsychotic effects of neuroleptics. Because dopamine D4 receptors are primarily found in areas of the brain other than the striatum, antagonists of the dopamine D4 receptor may not have the extrapyramidal side effects associated with D2 receptor antagonism in the striatal regions .
- Isatin derivatives applications: Isatin derivatives, which are structurally related, are widely used as anti-Parkinsonian and antifungal agents . They also find applications in the chemistry of transition metal catalysts for uniform polymerization and in luminescence chemistry. Isatins have exhibited antitumor activity due to the formation of stable complexes with DNA .
- General relevance of Fluoro-dihydro-1H-indole-2,3-dione: Research has been devoted to the synthesis of isatin derivatives .
Safety Information
- Signal Word: Warning
- Hazard Statements: H302, H315, H319, H335
- Precautionary Statements: P261-P305+P351+P338
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogues of 4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione, emphasizing substituent positions and functional groups:
Key Observations :
- Substituent Position : Bromine and fluorine at positions 4 and 5 (target compound) vs. 6 and 7 (isomer) alter electronic distribution and steric effects, impacting receptor binding .
- Core Modifications: Replacing indole-2,3-dione with indenone (e.g., 5-bromo-4-fluoro-indenone) eliminates hydrogen-bonding capacity, reducing affinity for biological targets like σ receptors .
- N1 Substitutions : Alkyl groups (e.g., ethyl, allyl) at N1 increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Crystallographic and Physicochemical Properties
- Crystal Packing: Allyl-substituted analogues (e.g., 5-bromo-1-allyl-indole-2,3-dione) exhibit non-planar conformations, with allyl groups forming dihedral angles >85° relative to the indole core, influencing solid-state interactions .
- Thermal Stability : Melting points for halogenated indole-diones range from 230–250°C, correlating with substituent electronegativity and molecular symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
